molecular formula C12H18O7 B1670746 Diprogulic Acid CAS No. 18467-77-1

Diprogulic Acid

Cat. No.: B1670746
CAS No.: 18467-77-1
M. Wt: 274.27 g/mol
InChI Key: FWCBATIDXGJRMF-FLNNQWSLSA-N
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Description

Diprogulic acid, also known as dikegulac acid, is a chemical compound with the molecular formula C12H18O7. It is a precursor used in the commercial production of ascorbic acid (vitamin C). In agriculture, its sodium salt, dikegulac sodium, is used as a plant growth regulator, primarily as a branching agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diprogulic acid can be synthesized through the oxidation of diacetone-2-ketogulonic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step process that involves the protection of hydroxyl groups in the starting material, followed by selective oxidation and deprotection steps. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Diprogulic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, methanol, water.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be used in further chemical synthesis or as intermediates in industrial processes .

Scientific Research Applications

Diprogulic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Diacetone-2-ketogulonic acid
  • Oxogulonic acid diacetonide
  • Sodium dikegulac
  • Sodium diprogulate

Uniqueness

Diprogulic acid is unique due to its dual role as a precursor in ascorbic acid production and as a plant growth regulator. Its ability to inhibit DNA synthesis and promote lateral branching in plants distinguishes it from other similar compounds .

Properties

IUPAC Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCBATIDXGJRMF-FLNNQWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047454
Record name Diprogulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18467-77-1
Record name 2,3:4,6-di-O-Isopropylidene-2-keto-L-gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18467-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprogulic acid [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-
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Record name Diprogulic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diprogulic acid
Source European Chemicals Agency (ECHA)
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Record name DIPROGULIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dikegulac affect plant growth?

A1: Dikegulac primarily acts as a plant growth regulator by temporarily arresting apical development. [] This leads to a reduction in apical dominance, encouraging the outgrowth of axillary buds and resulting in increased lateral branching. [, ]

Q2: What are the visible effects of dikegulac application on plants?

A2: Dikegulac application can manifest in various ways, including:

  • Increased Branching: A significant increase in the number of lateral branches. [, , , , , , , , , , , ]
  • Reduced Height: Suppression of apical growth, leading to shorter plants. [, , , , , , , , , , , ]
  • Foliar Changes: Transient chlorosis (yellowing) or convolution of leaves, particularly those developing directly after treatment. [, , ] These effects often disappear as the plant recovers.
  • Delayed Flowering: In some cases, dikegulac application can delay the onset of flowering. [, , ]

Q3: Does dikegulac affect flower or fruit development?

A3: While primarily influencing vegetative growth, dikegulac can impact reproductive development:

  • Flower Number: Studies show varied results, with some reporting increases [, , , ] and others showing decreases or no effect [, , , ] depending on the species, cultivar, and application timing.
  • Flower Size: Dikegulac can reduce bract size in Bougainvillea, particularly at higher concentrations and specific environmental conditions. [, ]

Q4: What is the molecular formula and weight of dikegulac?

A4: The molecular formula of dikegulac is C18H26O8, and its molecular weight is 370.4 g/mol.

Q5: Is there any spectroscopic data available for dikegulac?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, this information can be found in chemical databases and scientific literature focused on its structural characterization.

Q6: Are there specific formulation strategies to enhance dikegulac's effectiveness?

A7: The research primarily focuses on applying dikegulac as a foliar spray, often utilizing aqueous solutions with varying concentrations. [1-29] Combining dikegulac with other plant growth regulators or herbicides has been explored to enhance specific effects, such as leafy spurge control. []

Q7: What are the known toxicological effects of dikegulac?

A8: While the research primarily focuses on dikegulac's efficacy as a plant growth regulator, it does acknowledge potential phytotoxic effects, including leaf chlorosis and growth inhibition, particularly at higher concentrations. [, , , , , , , , ] Further research and safety data sheets are crucial for understanding potential risks to humans, animals, and the environment.

Q8: What is the environmental fate of dikegulac?

A8: The research papers do not specifically address the environmental degradation and impact of dikegulac. Further investigation is necessary to determine its persistence in the environment, potential for bioaccumulation, and effects on non-target organisms.

Q9: What are the main research areas related to dikegulac?

A9: Research on dikegulac primarily focuses on:

  • Exploring Synergistic Effects: Evaluating its use in combination with other plant growth regulators or herbicides to enhance specific outcomes. []
  • Developing New Applications: Investigating its potential in micropropagation and tissue culture techniques. [, ]

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